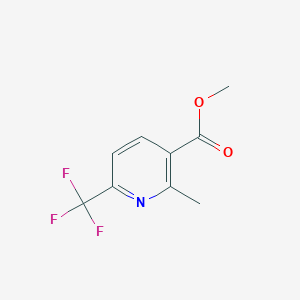

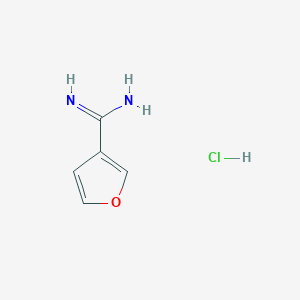

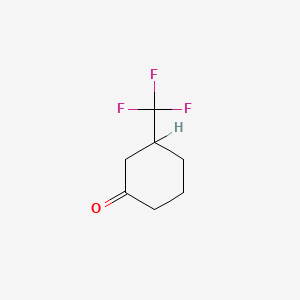

![molecular formula C16H16N2O3 B1303538 4-[(苯甲酰氨基)氨基]苯甲酸乙酯 CAS No. 13142-97-7](/img/structure/B1303538.png)

4-[(苯甲酰氨基)氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a compound that has been the subject of various synthetic and structural studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These studies contribute to a broader understanding of the chemical behavior and potential applications of related benzoate esters and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was performed by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzoate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and theoretical calculations. For example, the molecular structure of a novel thiosemicarbazide derivative was investigated using Raman and Fourier transform infrared spectral studies, and its optimized parameters were compared with X-ray diffraction data . The crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate were also studied, revealing details about its geometry and intermolecular interactions . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of benzoate derivatives.

Chemical Reactions Analysis

The reactivity of benzoate derivatives can be inferred from their chemical reactions. For instance, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and their testing for anti-juvenile hormone activity suggest that these compounds can undergo specific biological interactions . The formation of intermolecular hydrogen bonds and charge transfer interactions, as observed in the antiviral active molecule (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]-phenyl benzoate, indicates the potential for these compounds to participate in complex chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are closely related to their molecular structures. The vibrational spectra and geometric parameters provide insights into the stability and reactivity of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the chemical behavior of these molecules . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, as seen in the antiviral activity against dengue viral protein .

科学研究应用

氢键超分子结构

对取代的 4-吡唑基苯甲酸酯的研究,包括与 4-[(苯甲酰氨基)氨基]苯甲酸乙酯相关的化合物,揭示了它们形成氢键超分子结构的能力。这些结构的维度从一维链到三维框架不等,在材料科学中显示出潜在应用,用于创建具有特定性质的新型分子结构 (Portilla 等人,2007)。

抗幼年激素活性

合成了一系列 4-(2-芳氧基己氧基)苯甲酸乙酯,并证明其诱导家蚕幼虫早熟变态,表明在害虫控制中具有潜在应用。这些化合物的活性可以被幼年激素 (JH) 激动剂甲氧普烯抵消,突出了它们作为新型抗 JH 剂的作用 (Furuta 等人,2006)。

抗血小板活性

4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯衍生物已被确认为非肽蛋白酶激活受体 4 (PAR4) 拮抗剂,显示出选择性的抗 PAR4 活性。这一发现为开发新的抗血小板候选药物铺平了道路,可能有助于治疗血栓相关疾病 (Chen 等人,2008)。

光学非线性性质

已探索了衍生自 4-氨基苯甲酸乙酯的席夫碱化合物的合成和表征,揭示了它们的非线性光学性质。此类化合物在光学限制领域具有潜在应用,这是保护光学传感器和人眼免受高强度光源损坏的一个关键方面 (Abdullmajed 等人,2021)。

抗菌剂

由 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯合成的新的喹唑啉已被研究其抗菌和抗真菌活性,显示出作为针对各种病原体的潜在抗菌剂的希望。这突出了该化合物在开发新的传染病治疗方法中的应用 (Desai 等人,2007)。

安全和危害

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

ethyl 4-(phenylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOCJVXRQETBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377644 |

Source

|

| Record name | ethyl 4-(3-phenylureido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(phenylcarbamoyl)amino]benzoate | |

CAS RN |

13142-97-7 |

Source

|

| Record name | ethyl 4-(3-phenylureido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

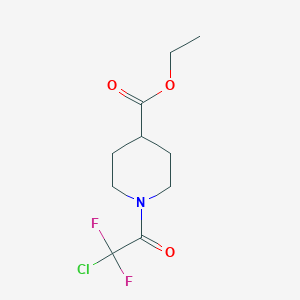

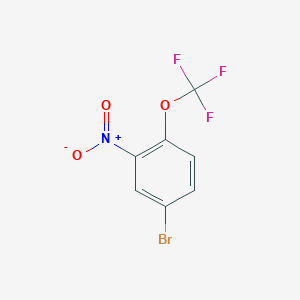

![2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline](/img/structure/B1303459.png)

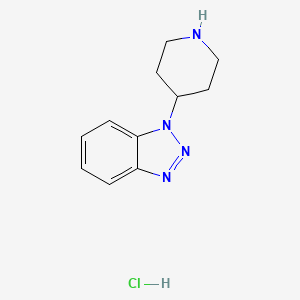

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)